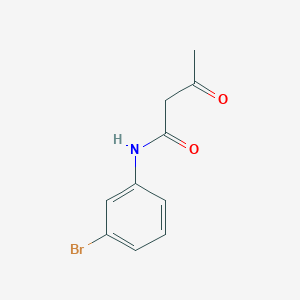

n-(3-Bromophenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQFOIHPOUSQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976321 | |

| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61579-06-4, 6085-25-2 | |

| Record name | 61579-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-bromophenyl)-3-oxobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Bromophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: N-(3-Bromophenyl)-3-oxobutanamide is a β-ketoamide of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are critical determinants of its reactivity, formulation, and biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes available information, draws comparisons with structurally related compounds, and outlines detailed experimental protocols for the determination of its key properties. This document is intended to serve as a foundational resource for researchers working with this compound and related N-aryl-3-oxobutanamides.

Introduction: The Significance of Physicochemical Profiling

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including solubility, acidity (pKa), melting and boiling points, and stability, govern a molecule's behavior from synthesis and purification to formulation and in vivo disposition. For this compound, a molecule possessing both a reactive β-dicarbonyl moiety and an aromatic amide, these characteristics are particularly influential. The bromine substituent on the phenyl ring further modulates its electronic and lipophilic character, impacting its interactions with biological targets. This guide delves into the core physicochemical attributes of this compound, providing both established data and the scientific rationale for its predicted behavior.

Chemical Identity and Core Properties

This compound is a member of the acetoacetanilide family. Its structure features a central 3-oxobutanamide core bonded to a 3-bromophenyl group via an amide linkage.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3'-Bromoacetoacetanilide | N/A |

| CAS Number | 61579-06-4 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| Melting Point | 83 °C | [1] |

| Predicted XlogP | 2.7 | [2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic, amide, and β-dicarbonyl moieties.

As a close proxy, the spectral data for (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide is presented, which contains the core this compound framework with an additional aminomethylene group.[3] It is crucial to note that the presence of the aminomethylene group and the resulting enamine tautomer will significantly influence the chemical shifts compared to the parent compound.

¹H NMR (400 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 12.07 (s, 1H), 9.80 (br, 1H), 8.77 (br, 1H), 8.14 (dd, J=15.6 Hz, 8.8 Hz, 1H), 8.09 (s, 1H), 7.32-7.35 (m, 1H), 7.19-7.27 (m, 2H), 2.28 (s, 3H).[3]

¹³C NMR (100 MHz, DMSO-d₆) of (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide: δ = 196.1, 167.1, 161.5, 140.4, 130.7, 125.3, 121.7, 121.6, 118.2, 100.9, 26.1.[3]

Experimental Protocol: NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H, C=O (amide and ketone), and C-Br bonds.

The IR spectrum of the related compound, (Z)-2-(aminomethylene)-N-(3-bromophenyl)-3-oxobutanamide, shows characteristic peaks at (Neat, cm⁻¹): 3349, 3227 (N-H stretching), 1654 (C=O stretching, likely amide I), and other signals corresponding to C=C and C-H bonds.[3]

Expected IR Absorptions for this compound:

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~1715 cm⁻¹: C=O stretching of the ketone.

-

~1660 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

Aromatic C-H and C=C stretching: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

C-Br stretching: Typically in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 255 and 257 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase:

-

[M+H]⁺: 147.2

-

[M+Na]⁺: 157.2

-

[M-H]⁻: 153.3[2]

Key Physicochemical Parameters

Boiling Point

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

-

Objective: To determine the boiling point of a small sample of the compound.

-

Methodology:

-

Seal one end of a capillary tube.

-

Place a small amount of the compound into a small test tube or fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube.

-

Attach the fusion tube to a thermometer.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Caption: Workflow for boiling point determination.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (amide, ketone) and its nonpolar components (bromophenyl ring, alkyl chain). It is expected to have limited solubility in water and good solubility in polar organic solvents.

Experimental Protocol: Qualitative Solubility Determination

-

Objective: To determine the solubility of the compound in a range of solvents.

-

Methodology:

-

Place approximately 10 mg of the compound into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, with vigorous shaking after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For water-insoluble compounds, test solubility in 5% aq. NaOH and 5% aq. HCl to assess acidic or basic character.

-

Caption: Decision workflow for solubility testing.

Acidity (pKa)

This compound has two potentially acidic protons: the amide N-H and the α-protons of the methylene group situated between the two carbonyls. The α-protons are significantly more acidic due to the resonance stabilization of the resulting enolate. The pKa of the α-protons is expected to be in the range of 10-12, similar to other β-dicarbonyl compounds.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Objective: To determine the acid dissociation constant (pKa) of the compound.

-

Methodology:

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Keto-Enol Tautomerism

A key feature of β-dicarbonyl compounds like this compound is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[4][5] In nonpolar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding.

Caption: Equilibrium between keto and enol tautomers.

Chemical Stability

The stability of this compound is an important consideration for its storage and handling. As a β-ketoamide, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond to yield 3-bromobenzenamine and acetoacetic acid (which can further decarboxylate). The compound is expected to be relatively stable under neutral conditions at room temperature.

Experimental Protocol: Preliminary Hydrolytic Stability Assessment

-

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous conditions.

-

Methodology:

-

Prepare solutions of the compound in buffered aqueous solutions at pH 4, 7, and 9.

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining parent compound and detect the formation of any degradation products.

-

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimentally determined data is not currently available, this guide has synthesized the existing information and provided a framework for its experimental determination based on established scientific principles and methodologies. The presented protocols for spectroscopic analysis and the determination of key physicochemical parameters offer a practical approach for researchers to fully characterize this compound. A comprehensive understanding of these properties is essential for the effective utilization of this compound in drug discovery and organic synthesis.

References

-

Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound (C10H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - ResearchGate. (2014, December 3). Retrieved from [Link]

-

The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - Beilstein Journals. (2014, December 17). Retrieved from [Link]

-

The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde - PubMed. (2014, December 17). Retrieved from [Link]

-

An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024, August 2). Retrieved from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024, August 17). Retrieved from [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Acetamide, N-(3-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct - ERIC. (2011, October). Retrieved from [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Specifications of this compound - Capot Chemical. (n.d.). Retrieved from [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020, November 20). Retrieved from [Link]

-

FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (2021, July 24). Retrieved from [Link]

-

N-(4-chlorophenyl)-3-oxobutanamide - ChemBK. (2024, April 9). Retrieved from [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) - Physics @ Manasagangotri. (2006, November 28). Retrieved from [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. - ResearchGate. (n.d.). Retrieved from [Link]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed. (2015, December 28). Retrieved from [Link]

-

Butanamide, N-(3-hydroxyphenyl)-3-oxo- | C10H11NO3 | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

-

N-(3-bromophenyl)butanamide | C10H12BrNO | CID 849247 - PubChem. (n.d.). Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). Retrieved from [Link]

-

N,N-Diethyl-3-oxobutanamide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

N-(4-bromophenyl)-3-oxobutanamide (C10H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

-

N-(4-Nitrophenyl)-3-oxobutanamide | C10H10N2O4 | CID 78547 - PubChem. (n.d.). Retrieved from [Link]

Sources

"n-(3-Bromophenyl)-3-oxobutanamide" molecular weight and formula

An In-Depth Technical Guide to N-(3-Bromophenyl)-3-oxobutanamide

Introduction

This compound is an aromatic organic compound belonging to the class of N-aryl-β-ketoamides. Its structure, featuring a brominated phenyl ring attached to an acetoacetamide moiety, makes it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom and the reactive β-dicarbonyl group provides multiple sites for further chemical modification. This versatility allows for its use as a building block in the synthesis of a variety of more complex molecules, including pigments, dyes, and pharmacologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed analytical characterization, and essential safety protocols for its handling.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are crucial for its application in research and development. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [4][5][6] |

| Molecular Weight | 256.10 g/mol | [4][5] |

| CAS Number | 61579-06-4 | [4][5] |

| Appearance | Light grey powder/solid | [7] |

| Melting Point | 83 °C | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | N-(3-bromophenyl)-3-oxobutyramide | [5] |

| SMILES | CC(=O)CC(=O)NC1=CC(=CC=C1)Br | [6] |

| InChI Key | RSQFOIHPOUSQTO-UHFFFAOYSA-N | [6] |

Molecular Structure

The chemical structure of this compound forms the basis of its reactivity and function.

Caption: 2D structure of this compound.

Keto-Enol Tautomerism

A critical feature of this compound, as with other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers.[8] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. Understanding this tautomerism is essential for interpreting analytical data, particularly NMR spectra.[8]

Caption: Equilibrium between keto and enol forms.

Synthesis Protocol

The synthesis of this compound is reliably achieved through the condensation of 3-bromoaniline with a β-keto ester, such as ethyl acetoacetate.[3] This reaction is a standard and efficient method for forming the amide bond characteristic of this class of compounds.

Experimental Workflow

Caption: General workflow for synthesis.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction is often performed neat (without solvent) or with a high-boiling point inert solvent like xylene.

-

Reaction: Heat the mixture to 120-140°C. The progress of the reaction can be monitored by observing the distillation of ethanol, a byproduct of the condensation. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, the resulting viscous oil is triturated with a non-polar solvent, such as hexane or petroleum ether, to induce precipitation of the solid product.

-

Purification: The crude solid is collected by vacuum filtration and washed with cold hexane to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Drying: The purified this compound is dried under vacuum to yield a light grey solid.

Causality: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable aniline starting material. Heating is necessary to overcome the activation energy of the condensation reaction and to drive off the ethanol byproduct, shifting the equilibrium towards the product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

¹H NMR Spectroscopy: Due to keto-enol tautomerism, the ¹H NMR spectrum will display two sets of signals.[8]

-

Keto Form: A singlet for the methylene protons (CH₂) adjacent to the two carbonyl groups will appear around 3.5-4.0 ppm. A singlet for the terminal methyl (CH₃) protons will be seen around 2.2 ppm.

-

Enol Form: A singlet for the vinyl proton (-CH=) will be observed around 5.0-5.5 ppm. The enolic hydroxyl proton (-OH) will appear as a broad singlet at a downfield chemical shift (10-15 ppm).

-

Common Signals: The amide proton (N-H) appears as a broad singlet (around 10 ppm), and the aromatic protons on the bromophenyl ring will be visible in the 7.0-8.0 ppm region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

N-H stretch: A sharp peak around 3300-3200 cm⁻¹.

-

C=O stretches: Strong, distinct absorptions in the region of 1720 cm⁻¹ (ketone) and 1660 cm⁻¹ (amide).

-

C=C stretches: Peaks corresponding to the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

The mass spectrum should show a molecular ion peak [M]⁺ cluster characteristic of a monobrominated compound, with two peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Conclusion

This compound is a well-defined chemical compound with established physicochemical properties. Its synthesis is straightforward, relying on fundamental organic reactions. The key to its characterization lies in understanding its keto-enol tautomerism, which is readily observable through spectroscopic analysis. With appropriate safety precautions, this compound serves as a versatile and valuable building block for researchers and scientists in drug development and materials science, enabling the creation of novel and complex molecular architectures.

References

- Capot Chemical. Specifications of this compound.

- ChemicalBook. This compound | 61579-06-4.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- PubChemLite. This compound (C10H10BrNO2).

- Fisher Scientific.

- AWS. SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE.

- Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. N-(4-nitrophenyl)-3-oxobutanamide.

- BenchChem. challenges in the characterization of N-(2-ethoxyphenyl)-3-oxobutanamide.

- BenchChem. An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History.

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | 61579-06-4 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

crystal structure analysis of "n-(3-Bromophenyl)-3-oxobutanamide" derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-Bromophenyl)-3-oxobutanamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-aryl-3-oxobutanamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and anticancer properties.[1] Understanding the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of this compound derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to advanced structural interpretation using Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design.

The Strategic Importance of Crystallographic Analysis in Drug Discovery

In drug discovery, a molecule's function is intrinsically linked to its three-dimensional structure.[2] While spectroscopic methods like NMR can elucidate the constitution of a molecule, single-crystal X-ray crystallography provides an unambiguous determination of the precise spatial arrangement of atoms in the solid state.[3] This information is critical for:

-

Confirming Molecular Stereochemistry: Unambiguously assigning absolute and relative configurations.

-

Understanding Conformational Preferences: Identifying the low-energy conformations adopted by the molecule, which can inform its binding mode to a biological target.

-

Mapping Intermolecular Interactions: Revealing the non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern how molecules recognize and interact with each other and with protein targets. This is the foundation of rational drug design.[3]

The this compound core, with its hydrogen bond donors and acceptors, aromatic ring, and a halogen atom, presents a rich landscape of potential intermolecular interactions that are crucial to decipher.

Synthesis and Generation of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the meticulous process of crystal growth.

General Synthesis Protocol

N-aryl-3-oxobutanamides are typically synthesized via the condensation of an aniline derivative with a β-keto ester, such as ethyl acetoacetate.[4] The reaction is often carried out in a high-boiling solvent to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

-

Catalysis: Add a catalytic amount of a suitable acid or base catalyst if required to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration. To achieve the high purity (>98%) required for crystallization, purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant internal defects—is often the most challenging step.[3] The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly.

Causality in Experimental Choice: The key is to achieve a state of slow, controlled supersaturation. Rapid precipitation leads to the formation of many small microcrystals (a powder), as numerous nucleation sites form simultaneously.[6] By slowing down the process, we limit the number of nucleation sites, allowing fewer crystals to grow to a larger size.[6]

Protocol: Growing Crystals by Slow Evaporation

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. If it is too soluble, achieving supersaturation will be difficult; if it is poorly soluble, not enough material will dissolve.[6]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/hexane). Ensure the compound is fully dissolved; any particulate matter can act as an unwanted nucleation site.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) or a small plug of cotton/glass wool into a clean, dust-free vial.[2] This step is critical to remove any potential nucleation sites.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Patience: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed.[6] Patience is a critical virtue in crystal growing.

| Method | Description | Best For |

| Slow Evaporation | Solvent slowly evaporates from a near-saturated solution.[7] | Compounds that are stable and sufficiently soluble. |

| Solvent Diffusion | An "anti-solvent" in which the compound is insoluble is layered on top of a solution of the compound. Slow diffusion lowers solubility.[7] | Compounds that are highly soluble in one solvent but insoluble in another miscible solvent. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility.[8] | Compounds with a steep solubility curve with respect to temperature. |

The X-Ray Crystallography Workflow: From Diffraction to Structure

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which is then used to solve the molecular structure.[3]

Caption: The workflow of single-crystal X-ray crystallography.

Data Collection and Processing

The mounted crystal is cooled (typically to ~100 K) to minimize thermal motion and irradiated with monochromatic X-rays. The diffracted beams are recorded on a detector. This raw data is then processed to correct for experimental factors and to obtain a list of reflection intensities.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the detectors measure intensities but not the phases of the diffracted waves. Methods like "direct methods" or "Patterson methods" are used to generate an initial electron density map.[3] This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor), with lower values indicating a better fit.

Table 1: Representative Crystallographic Data for a Derivative This table presents typical data that would be reported in a crystallographic information file (CIF).

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₁₀BrNO₂ | Confirms the elemental composition. |

| Formula Weight | 256.10 | Used in density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 19.3, 13.4, 7.3 | Dimensions of the unit cell. |

| β (°) | 93.3 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1895.3 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁(F) | < 0.05 | A key indicator of the quality of the refined structure. |

| Data is hypothetical, based on similar structures for illustrative purposes.[9][10] |

Advanced Structural Interpretation: Beyond the Covalent Framework

The true power of crystallography in drug design lies in analyzing the non-covalent interactions that dictate molecular packing and recognition.

Intermolecular Interactions

For this compound derivatives, several key interactions are expected:

-

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the two carbonyl oxygen atoms (amide and ketone) are strong acceptors. These N-H···O bonds are often the primary drivers of the crystal packing.

-

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic atoms like oxygen or nitrogen. This is an increasingly recognized interaction in drug design.

-

π-π Stacking: The phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.

Caption: Common non-covalent interactions in N-aryl-3-oxobutanamides.

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[11] It partitions the space in a crystal into regions where the electron density of a given molecule dominates.[12]

-

d_norm Surface: This property is mapped onto the Hirshfeld surface to identify close intermolecular contacts.[13]

-

Red Spots: Indicate contacts shorter than the van der Waals radii, highlighting the strongest interactions (e.g., hydrogen bonds).

-

White Regions: Represent contacts around the van der Waals separation.

-

Blue Regions: Indicate contacts longer than the van der Waals radii.

-

-

2D Fingerprint Plots: These plots summarize all the interactions on the Hirshfeld surface, quantifying the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H).[14] This provides a quantitative fingerprint of the molecular packing environment.

By analyzing the Hirshfeld surface, one can gain a holistic and unbiased view of all the forces holding the crystal together, providing deeper insights than simply measuring a few selected distances and angles.[15]

Bridging Structure to Function: Implications for Drug Development

The detailed structural information obtained from this analysis directly informs drug development strategies. For instance, if a specific N-H···O hydrogen bond is observed to hold the molecule in a particular conformation, a medicinal chemist can infer that this same interaction might be crucial for binding to an enzyme's active site. The acetamide scaffold is a known pharmacophore in many drugs, including COX-2 inhibitors.[5][16] Understanding how the 3-bromophenyl substitution influences the crystal packing and conformational preferences can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.[17]

Conclusion

The crystal structure analysis of this compound derivatives is a multifaceted process that provides invaluable, high-resolution data for drug discovery and materials science. By moving beyond a simple determination of atomic coordinates to a sophisticated analysis of intermolecular forces using tools like Hirshfeld surface analysis, researchers can uncover the fundamental principles governing molecular recognition. These insights are essential for the rational design of novel therapeutic agents with enhanced efficacy and specificity. The protocols and analytical frameworks presented in this guide offer a robust system for leveraging crystallographic data to its full potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How To [chem.rochester.edu]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 12. crystalexplorer.net [crystalexplorer.net]

- 13. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. archivepp.com [archivepp.com]

- 17. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of N-aryl-3-oxobutanamide derivatives

An In-depth Technical Guide to the Biological Activity of N-Aryl-3-Oxobutanamide Derivatives

Foreword

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. The N-aryl-3-oxobutanamide core has emerged as one such privileged structure, demonstrating a remarkable breadth of biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted therapeutic potential of these derivatives. We will move beyond a simple recitation of facts to explore the causality behind experimental findings, providing not only data but also the strategic insights necessary to drive future research. This document is structured to be a self-validating resource, grounding key claims in robust experimental protocols and authoritative references.

The N-Aryl-3-Oxobutanamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-aryl-3-oxobutanamide framework is characterized by an aromatic ring linked via an amide bond to a 3-oxobutanamide moiety. This arrangement is not merely a synthetic convenience; it confers specific chemical properties that are fundamental to its biological interactions. The molecule possesses a reactive β-dicarbonyl system, which exists in a dynamic equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism, influenced by solvent polarity and pH, is critical as it dictates the molecule's hydrogen bonding capacity, metal chelation potential, and overall conformation, thereby modulating its interaction with biological targets.

The synthesis of these derivatives is often achieved through straightforward condensation reactions, making the scaffold highly amenable to combinatorial library generation for screening purposes.[1] The true power of this scaffold lies in its synthetic tractability, allowing for systematic structural modifications on the N-aryl ring and the butanamide backbone to fine-tune its pharmacological profile.

Caption: Core structure of N-aryl-3-oxobutanamide and key features.

Antimicrobial Activity: A New Frontier Against Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the development of novel antibacterial agents. N-aryl-3-oxobutanamide derivatives have shown significant promise in this arena, with demonstrated activity against challenging Gram-positive and Gram-negative pathogens.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic studies, particularly on 2-benzylidene-3-oxobutanamide derivatives, have elucidated key structural features that govern antibacterial efficacy.[2][3] The choice of substituents on the N-aryl ring is a critical determinant of potency and spectrum.

-

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the aryl ring generally enhances antibacterial activity. For instance, compounds bearing nitro groups at the 3- and 4-positions have exhibited significant antimicrobial effects.[2] This suggests that reducing the electron density of the aromatic ring may be favorable for target interaction or cell penetration.

-

Halogen Substitutions: The incorporation of halogens like chlorine or fluorine, particularly at the 2- and 4-positions of the aryl ring, is beneficial for antibacterial potency.[2][3] Halogens can increase lipophilicity, aiding in membrane traversal, and can participate in halogen bonding with biological targets.

-

Hydrophilic Groups: Conversely, the introduction of hydrophilic substituents tends to diminish antibacterial efficacy, indicating that a certain degree of lipophilicity is required for the compounds to reach their site of action.[2]

-

Targeted Spectrum: Specific substitutions can confer selective activity. An electronegative cyano (-CN) group at the ortho position has been shown to impart activity specifically against Gram-negative bacteria, a class of pathogens notoriously difficult to inhibit due to their outer membrane barrier.[2]

Data Presentation: Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative 2-benzylidene-3-oxobutanamide derivatives, highlighting the impact of aryl substitution on their activity against clinically relevant resistant strains.

| Compound | Aryl Substituent | MIC (µg/mL) vs. Sa-MRSA | MIC (µg/mL) vs. Ab-MDR | Reference |

| 17 | 3-Nitrobenzylidene | >32 | 8 | [2][3] |

| 18 | 4-Nitrobenzylidene | 2 | >32 | [2] |

| 19 | 2-Chlorobenzylidene | 16 | >32 | [2] |

| 28 | 2-Cyanobenzylidene | >32 | 16 | [2] |

*Sa-MRSA: Methicillin-Resistant Staphylococcus aureus *Ab-MDR: Multidrug-Resistant Acinetobacter baumannii Data sourced from studies on 2-benzylidene-3-oxobutanamide derivatives.[2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

The trustworthiness of antimicrobial data hinges on a standardized and reproducible methodology. The broth microdilution assay is the gold standard for determining the MIC of a compound.

Principle: This assay identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh agar plate. b. Transfer the colonies into a sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[3] d. Dilute this standardized suspension to the final working concentration required for inoculation (typically ~5 x 10⁵ CFU/mL).

-

Compound Preparation and Serial Dilution: a. Dissolve the N-aryl-3-oxobutanamide test compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[3] b. In a 96-well microtiter plate, perform a series of twofold serial dilutions of the compound stock solution using cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range.[3]

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate. c. Seal the plate and incubate at 37°C for 16-20 hours.[3]

-

Data Analysis: a. After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is defined as the lowest concentration of the compound in which no visible growth is observed.[3]

Sources

The Synthetic Keystone: A Technical Guide to N-(3-Bromophenyl)-3-oxobutanamide as a Versatile Intermediate

Abstract

N-(3-Bromophenyl)-3-oxobutanamide is a pivotal, yet often overlooked, synthetic intermediate whose strategic importance lies in its bifunctional reactivity. As a member of the N-aryl-β-ketoamide family, it possesses both a nucleophilic active methylene group and an electrophilic keto group, poised for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound. We will delve into the mechanistic underpinnings of its formation and its subsequent elaboration into complex heterocyclic scaffolds of significant interest to the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of organic synthesis, the efficiency of constructing complex molecular architectures often hinges on the judicious choice of starting materials and intermediates. N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of compounds that have garnered significant attention as valuable precursors.[1] Their utility stems from the presence of a reactive β-dicarbonyl system and an amide functionality, which together offer multiple reaction sites for cyclization and condensation reactions.[2][3][4]

This compound distinguishes itself within this class through the presence of a bromine atom on the phenyl ring. This halogen provides a strategic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a gateway to a vast chemical space of substituted aromatic compounds. The meta-position of the bromine atom also influences the electronic properties and reactivity of the molecule, which can be exploited in various synthetic strategies.

This guide will illuminate the core aspects of this compound, from its fundamental synthesis to its application in building sophisticated heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its safe handling, storage, and use in subsequent reactions.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [5] |

| Molecular Weight | 256.10 g/mol | [6] |

| CAS Number | 61579-06-4 | [6] |

| Appearance | Solid (Predicted) | |

| Melting Point | 83 °C (Solvent: ethanol) | [7] |

| Boiling Point | 413.2±30.0 °C (Predicted) | [7] |

| Density | 1.516±0.06 g/cm³ (Predicted) | [7] |

| pKa | 11.11±0.46 (Predicted) | [7] |

| Purity (Typical) | ≥98% | [6] |

Spectroscopic Data (Predicted & Representative)

While specific experimental spectra for this compound are not widely published, data can be inferred from closely related structures and computational predictions.

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.2-2.4 ppm), a singlet for the methylene protons (~3.5-3.7 ppm), a broad singlet for the amide proton (~9.0-10.5 ppm), and a complex multiplet pattern for the four aromatic protons in the 7.0-8.0 ppm region.

-

¹³C NMR: Key resonances would be observed for the methyl carbon, the methylene carbon, the two carbonyl carbons (one keto, one amide), and the six aromatic carbons (four CH and two quaternary, one of which is attached to bromine).

-

IR (KBr): Characteristic peaks would include N-H stretching (~3200-3300 cm⁻¹), C=O stretching for the ketone and amide (~1650-1710 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+.

Safety and Handling

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin, eye, and respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of this compound

The most common and direct route to this compound is the acetoacetylation of 3-bromoaniline. This involves the reaction of the primary amine with an acetoacetylating agent. The choice of this agent is a key experimental decision.

Choice of Acetoacetylating Agent: A Critical Decision

-

Ethyl Acetoacetate: This is a widely used, stable, and relatively inexpensive reagent. The reaction is typically a condensation reaction driven by the removal of ethanol, often requiring elevated temperatures.[12]

-

Diketene: A highly reactive and efficient acetoacetylating agent. Reactions with diketene are often rapid and can be performed at lower temperatures. However, diketene is a lachrymator and is unstable, requiring careful handling.[13] A more stable and convenient alternative is the diketene-acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a diketene equivalent.[13]

The choice between these reagents depends on factors such as scale, available equipment, and safety considerations. For laboratory-scale synthesis, ethyl acetoacetate is often preferred for its ease of handling.

Reaction Mechanism: Acetoacetylation of 3-Bromoaniline

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetylating agent.

Diagram: General Mechanism of Acetoacetylation

Caption: General mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.[12]

Materials:

-

3-Bromoaniline (1.0 equiv.)

-

Ethyl acetoacetate (1.1 equiv.)

-

Toluene (or other suitable high-boiling solvent like xylene)

-

Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for eluent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromoaniline, ethyl acetoacetate, and toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-8 hours, as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.

Applications in Heterocyclic Synthesis: A Gateway to Complexity

The true value of this compound lies in its role as a precursor to a wide variety of heterocyclic compounds. The active methylene group is particularly reactive and can participate in numerous classical named reactions.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[14][15] It involves the condensation of a carbonyl compound (in this case, the keto group of our intermediate), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[16]

Diagram: The Gewald Reaction Workflow

Caption: Workflow of the Gewald reaction using this compound.

The resulting 2-aminothiophenes are valuable scaffolds in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents.[17]

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters or β-keto amides and aryl diazonium salts.[7][18] In this reaction, the active methylene group of this compound attacks a diazonium salt, leading to a hydrazone product after cleavage of the acetyl group.

Mechanism Insight: The reaction begins with the deprotonation of the active methylene group to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. Subsequent hydrolysis and rearrangement yield the final hydrazone product.[7]

These hydrazones are not typically the final target but are versatile intermediates themselves, most notably for the Fischer indole synthesis, providing a route to complex indole derivatives.[18]

Diagram: Japp-Klingemann Reaction Logical Flow

Caption: Logical flow from this compound to indoles via the Japp-Klingemann reaction.

Biginelli and Hantzsch-Type Reactions

The active methylene and carbonyl functionalities of this compound make it an ideal substrate for multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones and the Hantzsch synthesis to produce dihydropyridines.[19] These heterocyclic cores are prevalent in a wide range of biologically active compounds, including calcium channel blockers.

Conclusion and Future Outlook

This compound is a highly versatile and valuable synthetic intermediate. Its straightforward synthesis, coupled with the dual reactivity of the β-ketoamide moiety and the potential for late-stage functionalization at the bromine-substituted position, makes it a powerful tool for the construction of complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing these fields. This guide has aimed to provide a comprehensive overview to empower researchers to fully exploit the synthetic potential of this keystone intermediate.

References

-

Organic Reactions. The Japp-Klingemann Reaction. [Link]

-

Uniphos Chemicals. (2017). Safety Data Sheet. [Link]

-

SynArchive. Japp-Klingemann Reaction. [Link]

-

chemeurope.com. Japp-Klingemann reaction. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Science Publishing Group. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide - Optional[1H NMR] - Spectrum. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

-

MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

-

De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]

-

KODAK Laboratory Chemicals. (1984). 2,2,6-Trimethyl-4H-1,3-dioxin-4-one. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

AWS. (2022). SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Supporting Information. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. [Link]

-

ResearchGate. (2022). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. [Link]

-

MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

-

American Journal of Heterocyclic Chemistry. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. capotchem.com [capotchem.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 11. uniphos.com.cn [uniphos.com.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mzinterpretation.com [mzinterpretation.com]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. Gewald Reaction [organic-chemistry.org]

- 16. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Japp-Klingemann_reaction [chemeurope.com]

- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

Unlocking the Therapeutic Potential of N-(3-Bromophenyl)-3-oxobutanamide: A Technical Guide for Drug Discovery

Abstract

The scaffold of N-aryl-3-oxobutanamide has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a promising range of biological activities, notably in the realms of oncology and infectious diseases. This technical guide delves into the untapped therapeutic potential of a specific analogue, N-(3-Bromophenyl)-3-oxobutanamide. While direct biological data for this compound is scarce, this paper will synthesize existing structure-activity relationship (SAR) data for related compounds to build a compelling hypothesis for its utility. We will further propose detailed, actionable experimental protocols for its evaluation as both an anticancer and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound

The N-aryl-3-oxobutanamide core represents a versatile and synthetically accessible scaffold. The presence of a β-ketoamide functionality imparts unique electronic and conformational properties, making it an attractive starting point for the design of novel bioactive molecules. Extensive research into derivatives of this core structure has revealed significant potential, particularly when the N-aryl ring is substituted with electron-withdrawing groups.

Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy and modulate the pharmacokinetic properties of drug candidates. The introduction of a bromine atom to the phenyl ring, as in this compound, is hypothesized to confer several advantageous properties. Studies on related halogenated compounds have shown that such substitutions can increase lipophilicity, potentially improving cell membrane permeability, and can facilitate potent halogen bonding interactions with biological targets.

Furthermore, the position of the halogen substituent on the aryl ring is critical. Research on other classes of bioactive aryl compounds has demonstrated that meta-substitution can dramatically enhance antiproliferative activity compared to ortho or para isomers, possibly by allowing the substituent to occupy a specific hydrophobic subpocket within the target protein.[1] This provides a strong rationale for the focused investigation of the 3-bromo isomer.

This guide will, therefore, explore the therapeutic potential of this compound through the lens of two primary applications: as a novel anticancer agent and as a potent antibacterial compound.

Potential Therapeutic Application I: Anticancer Activity

Derivatives of N-aryl amides and related structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The proposed anticancer activity of this compound is predicated on the observed efficacy of structurally similar molecules.

Hypothesized Mechanism of Action

While the precise molecular targets for the N-aryl-3-oxobutanamide class are not yet fully elucidated, some evidence points towards the modulation of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, leading to the induction of apoptosis and the suppression of tumor growth. The bromophenyl moiety may play a crucial role in binding to the active site of these target kinases.

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Anticancer Activity Screening Protocol

To empirically validate the anticancer potential of this compound, a systematic in vitro screening protocol is proposed.

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7 [breast adenocarcinoma], NCI-H460 [lung carcinoma], SF-268 [glioma])

-

Normal human cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO) (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cancer and normal cell lines in their respective recommended culture media in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium.

-

Cell Treatment: Treat the cells with a range of concentrations of the test compound and positive control. Include wells treated with DMSO alone as a vehicle control and untreated wells as a negative control.

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data of Related Compounds

To provide context for the potential efficacy of this compound, the following table summarizes the reported IC50 values for structurally related N-aryl amide derivatives against various cancer cell lines.

| Compound Class | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) |

| Halogenated Phenoxychalcones | 4-Bromo | MCF-7 (Breast) | 1.52[2] |

| Halogenated Phenoxychalcones | 4-Chloro | MCF-7 (Breast) | 2.15[2] |

| Halogenated Phenoxychalcones | 4-Fluoro | MCF-7 (Breast) | 4.31[2] |

| 8-Methoxycoumarin-3-carboxamides | 5-Bromo | HepG2 (Liver) | 0.9[3] |

| N-aryl(indol-3-yl)glyoxamides | Pyridin-4-yl | HeLa/KB (Cervix) | 0.039[4] |

| N-aryl(indol-3-yl)glyoxamides | Pyridin-4-yl | L1210 (Leukemia) | 0.051[4] |

| N-aryl(indol-3-yl)glyoxamides | Pyridin-4-yl | SKOV3 (Ovarian) | 0.011[4] |

Potential Therapeutic Application II: Antibacterial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. The N-aryl-3-oxobutanamide scaffold has shown promise in this area, with derivatives exhibiting potent activity against clinically relevant pathogens.

Hypothesized Mechanism of Action

The antibacterial mechanism of N-aryl-3-oxobutanamides is likely multifactorial. These compounds may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit bacterial DNA replication or protein synthesis. The lipophilic nature of the bromophenyl group could facilitate the compound's passage through the bacterial cell membrane. Once inside, the electrophilic nature of the β-ketoamide moiety could allow for covalent modification of key bacterial enzymes or proteins, leading to cell death.

Workflow for antibacterial evaluation.

Antibacterial Susceptibility Testing Protocol

A standardized protocol for assessing the antibacterial activity of this compound is outlined below.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Materials:

-

This compound (test compound)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative], Methicillin-resistant Staphylococcus aureus (MRSA) ATCC BAA-1708, Multidrug-resistant Acinetobacter baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin (positive control for Gram-positive bacteria)

-

Ciprofloxacin (positive control for Gram-negative bacteria)

-

Dimethyl sulfoxide (DMSO) (vehicle control)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strains in CAMHB overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions of the test compound and positive controls in CAMHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include wells with bacteria and DMSO (vehicle control) and wells with bacteria only (growth control).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Antibacterial Activity of Related Compounds

The following table presents the MIC values of related 2-benzylidene-3-oxobutanamide derivatives against resistant bacterial strains, providing a benchmark for the potential activity of this compound.

| Compound Substituent | Bacterial Strain | MIC (µg/mL) |

| 3-Nitrobenzylidene | S. aureus (MRSA) | 2[5][6] |

| 3-Nitrobenzylidene | A. baumannii (MDR) | 16[5][6] |

| 4-Nitrobenzylidene | S. aureus (MRSA) | 2[4] |

| 2-Chlorobenzylidene | S. aureus (MRSA) | 8[4] |

| 4-Chlorobenzylidene | S. aureus (MRSA) | 4[4] |

| 4-Fluorobenzylidene | S. aureus (MRSA) | 8[4] |

| 2,4-Dichlorobenzylidene | S. aureus (MRSA) | 4[4] |

| 2-Cyanobenzylidene | A. baumannii (MDR) | 16[4] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Based on the established biological activities of the broader N-aryl-3-oxobutanamide class and the advantageous physicochemical properties conferred by the 3-bromo substitution, this compound warrants thorough investigation as both an anticancer and an antibacterial agent. The detailed experimental protocols provided in this guide offer a clear and actionable framework for initiating these critical studies.

Future research should focus on elucidating the precise molecular mechanisms of action, which will be instrumental in optimizing the therapeutic index of this compound class. Furthermore, in vivo studies in relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The exploration of this and related compounds could ultimately lead to the development of novel and effective therapies for cancer and infectious diseases.

References

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

-

MIC values of most potent titled compounds (µg/mL). ResearchGate. Available at: [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Center for Biotechnology Information. Available at: [Link]

-

IC50 values of some of the representative compounds. ResearchGate. Available at: [Link]

-

SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. National Center for Biotechnology Information. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PubMed. Available at: [Link]

-

Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. PubMed. Available at: [Link]

-

N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

-

N-Aryl Amino Acids as Potential Antibacterial Agents. Semantic Scholar. Available at: [Link]

-

Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. PubMed. Available at: [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

-

Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

-

Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation. PubMed Central. Available at: [Link]

Sources